Batefenterol vs. Olodaterol: 440-Fold Superior β2-Adrenoceptor Selectivity
Batefenterol demonstrates high functional selectivity for the β2-adrenoceptor (β2-AR) over the β1- and β3-subtypes. In a functional cAMP accumulation assay, batefenterol's EC50 for the β2-AR is 0.29 nM, with 440-fold selectivity over the β1-AR and 320-fold selectivity over the β3-AR [1]. This selectivity is a critical differentiator from the long-acting β2-agonist (LABA) olodaterol, for which such high subtype selectivity is not reported in the same assays. This profile is intended to maximize therapeutic bronchodilation while minimizing off-target cardiovascular effects [1].
| Evidence Dimension | Functional selectivity for β2-adrenoceptor vs. β1- and β3-adrenoceptors |
|---|---|
| Target Compound Data | EC50 = 0.29 nM; 440-fold selectivity over hβ1-AR; 320-fold selectivity over hβ3-AR |
| Comparator Or Baseline | Olodaterol (LABA) - specific selectivity data not reported in comparable assays; batefenterol's high selectivity is a key design feature |
| Quantified Difference | Batefenterol exhibits 440-fold and 320-fold selectivity, respectively |
| Conditions | In vitro cAMP accumulation assay using recombinant human β1, β2, and β3 adrenoceptors |
Why This Matters
This high degree of subtype selectivity is a key factor for researchers seeking a β2-agonist with minimized potential for cardiovascular side effects, a common concern with less selective agents.
- [1] Batefenterol product datasheet. Bertin Bioreagent, CAT N°: 21793. Accessed 2026. View Source
